molecular formula C5H12ClN B1630663 Piperidine hydrochloride CAS No. 6091-44-7

Piperidine hydrochloride

Cat. No.: B1630663
CAS No.: 6091-44-7
M. Wt: 121.61 g/mol
InChI Key: VEIWYFRREFUNRC-UHFFFAOYSA-N
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Description

Piperidine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₁₁N·HCl. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge. This compound is a colorless to pale yellow crystalline solid that is highly soluble in water. It is widely used in organic synthesis, pharmaceuticals, and as a building block for various chemical compounds.

Scientific Research Applications

Piperidine hydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Biology: Employed in the synthesis of biologically active molecules, such as alkaloids and peptides.

    Medicine: Utilized in the development of drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: Used as a catalyst, solvent, and intermediate in the production of various industrial chemicals.

Mechanism of Action

Target of Action

Piperidine hydrochloride, a derivative of piperidine, is known to interact with various targets in the body. It has been found to have significant pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic effects . The specific targets of this compound can vary depending on the specific derivative and its intended use.

Mode of Action

The interaction of this compound with its targets can result in various changes within the body. For instance, piperidine derivatives have been found to inhibit cellular proliferation and migration, induce cell cycle arrest, and lead to cancer cell death . They can also alter redox homeostasis and modulate angiogenesis and the degradation of the extracellular matrix .

Biochemical Pathways

This compound can affect several biochemical pathways. For example, it has been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways play a critical role in cell proliferation, survival, and apoptosis, among other cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action can be quite diverse, depending on the specific derivative and its targets. For instance, piperidine derivatives have been found to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties can lead to various physiological effects, such as improved central nervous system, cardiovascular system, and gastrointestinal tract functions .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation . Therefore, when working with Piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

Piperidine hydrochloride plays a significant role in biochemical reactions due to its nucleophilic character. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to form adducts with α,β,γ,δ-tetraphenylporphyriniron (II) and protoporphyriniron (II), which are crucial in heme biosynthesis . Additionally, it acts as a base in many reactions, facilitating the formation of peptide bonds and other essential biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system, cardiovascular system, and gastrointestinal tract . This compound exhibits antioxidant, anti-apoptotic, and anti-inflammatory properties, which contribute to its role in modulating cellular functions and protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can inhibit or activate enzymes, bind to specific biomolecules, and alter gene expression. For example, this compound has been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for cell survival and proliferation . These interactions help in the inhibition of cell migration and the induction of cell cycle arrest, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the threshold levels to avoid these adverse effects and ensure the safe use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized through oxidative deamination and other enzymatic reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s effects on metabolic flux and metabolite levels in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with various cellular components, affecting its localization and accumulation . Understanding the transport mechanisms of this compound is essential for elucidating its role in different biological processes and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is often localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. The reaction proceeds as follows:

C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{NH} C5​H5​N+3H2​→C5​H10​NH

The resulting piperidine is then treated with hydrochloric acid to form this compound:

C5H10NH+HClC5H11NHCl\text{C}_5\text{H}_{10}\text{NH} + \text{HCl} \rightarrow \text{C}_5\text{H}_{11}\text{N}\cdot\text{HCl} C5​H10​NH+HCl→C5​H11​N⋅HCl

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyridine using a molybdenum disulfide catalyst. The process is carried out under high pressure and temperature to ensure complete conversion. The piperidine produced is then purified and reacted with hydrochloric acid to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Piperidine can be oxidized to form piperidone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Piperidine can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Piperidine can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.

Major Products Formed:

    Oxidation: Piperidone and other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine compounds with various functional groups.

Comparison with Similar Compounds

    Pyridine: A six-membered aromatic ring with one nitrogen atom. It is used as a precursor for various pharmaceuticals and agrochemicals.

    Pyrrolidine: A five-membered ring with one nitrogen atom. It is used in the synthesis of pharmaceuticals and as a chiral building block.

    Piperazine: A six-membered ring with two nitrogen atoms. It is used as an anthelmintic agent and in the synthesis of various drugs.

Uniqueness of Piperidine Hydrochloride: this compound is unique due to its versatile reactivity and wide range of applications in organic synthesis, medicinal chemistry, and industrial processes. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIWYFRREFUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884223
Record name Piperidine, hydrochloride (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-44-7
Record name Piperidine, hydrochloride
Source CAS Common Chemistry
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Record name Piperidine hydrochloride
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Record name Piperidine, hydrochloride (1:1)
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Record name Piperidine, hydrochloride (1:1)
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Record name Piperidinium chloride
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Record name PIPERIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of piperidine hydrochloride?

A1: The molecular formula of this compound is C5H11N • HCl, and its molecular weight is 121.6 g/mol. [, , , ]

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, several studies report spectroscopic data for this compound and its derivatives. For instance, 1H NMR and 13C NMR data were used to confirm the structure of iloperidone synthesized using (2,4-difluorophenyl)4-yl-piperidine hydrochloride as a starting material. []

Q3: How does modifying the structure of this compound derivatives impact their activity as kappa opioid analgesics?

A3: Research on (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives suggests that the presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety enhances analgesic activity and kappa opioid receptor affinity. []

Q4: Can you elaborate on the structure-activity relationship of this compound derivatives as acetylcholinesterase inhibitors?

A4: Studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine (2) derivatives revealed that introducing a phenyl group on the amide nitrogen enhances anti-acetylcholinesterase activity. Additionally, incorporating a rigid isoindolone ring (as in compound 9) resulted in potent activity comparable to the parent compound. []

Q5: What structural features are important for the activity of this compound derivatives as dopamine transporter inhibitors?

A5: Research on 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]this compound (BTCP, 1) indicated that monohydroxylated metabolites, particularly compounds 3 and 5, exhibit high affinity for the dopamine transporter, suggesting their potential role in the compound's pharmacology. []

Q6: How do structural modifications affect the selectivity of this compound derivatives for different muscarinic receptor subtypes?

A6: Studies investigating the muscarinic receptor subtype responsible for facilitating spontaneous contractions in neonatal rat bladders found that both M2 and M3 receptor antagonists were necessary to reverse the effects of physostigmine and carbachol. This suggests that both M2 and M3 receptors contribute to this effect. []

Q7: What structural features contribute to the regional selectivity of NMDA receptor channel blockers derived from this compound?

A7: Research on NMDA receptor channel blockers, including 1‐[1‐(2‐thienyl)cyclohexyl]‐this compound (TCP), revealed significant differences in their binding affinities and Hill slopes in the cerebellar granule cell layer compared to forebrain regions. This suggests that cerebellar NMDA receptor ion channels may possess distinct pharmacological properties compared to those in the forebrain, influencing the regional selectivity of these compounds. []

Q8: How do this compound derivatives interact with vesicular monoamine transporter-2 (VMAT2)?

A8: Studies on S-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propan-1-amine (GZ-11608), a derivative designed to minimize hERG interaction, demonstrated high affinity (Ki = 25 nM) and selectivity for VMAT2. GZ-11608 competitively inhibited methamphetamine-evoked vesicular dopamine release, suggesting a direct interaction with VMAT2 that ultimately reduces dopamine release. []

Q9: What are the downstream effects of inhibiting VMAT2 with compounds like GZ-11608?

A9: By inhibiting VMAT2, GZ-11608 effectively decreased methamphetamine sensitization without affecting striatal dopamine content or exacerbating methamphetamine-induced dopamine depletion. This suggests a potential therapeutic effect without causing significant neurotoxicity. []

Q10: How do kappa opioid agonists like BRL 52656, a this compound derivative, induce water diuresis?

A10: Research suggests that BRL 52656, which can readily penetrate the blood-brain barrier, induces water diuresis by acting on kappa opioid receptors located behind the blood-brain barrier. These receptors are believed to be involved in inhibiting vasopressin (AVP) secretion, leading to increased water excretion. []

Q11: How does phencyclidine hydrochloride exert its cardiovascular effects?

A11: Studies in isolated guinea pig atria showed that phencyclidine hydrochloride primarily affects the heart's contractile force without significantly impacting coronary flow. This suggests that its cardiovascular effects are primarily mediated through actions on cardiac muscle rather than coronary vasculature. []

Q12: What is known about the stability of this compound and its derivatives in different formulations?

A12: While specific information on this compound's stability is limited within these research papers, related studies highlight the importance of formulation strategies in enhancing the stability, solubility, and bioavailability of similar compounds. [, , ]

Q13: What are the potential therapeutic applications of this compound derivatives?

A13: Research suggests potential applications in various areas, including:

  • Pain Management: (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives show promise as highly selective kappa opioid analgesics. []
  • Cognitive Disorders and Alzheimer's Disease: Histamine H3 antagonists, some structurally related to this compound, have been investigated for their potential in treating cognitive disorders and Alzheimer's disease. []
  • Methamphetamine Use Disorder: VMAT2 inhibitors like GZ-11608 show promise in reducing methamphetamine self-administration and reinstatement of drug-seeking behaviors, suggesting potential as a treatment for methamphetamine use disorder. []

Q14: Are there any industrial applications of this compound derivatives?

A14: Beyond pharmaceutical applications, this compound serves as a crucial intermediate in synthesizing various compounds, including pharmaceuticals, pesticides, and other specialty chemicals. [, , ]

Q15: How is computational chemistry being used to study this compound and its derivatives?

A15: Computational studies, including conformational analyses and molecular modeling, have been employed to understand the binding interactions of this compound derivatives with enzymes like acetylcholinesterase. [] These studies help elucidate the structural features essential for potent inhibition and guide the design of novel inhibitors.

Q16: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A16: Yes, QSAR studies have been conducted on certain this compound derivatives, such as the (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine series, to establish relationships between physicochemical properties and kappa opioid analgesic activity. [] These models can be valuable tools for predicting the activity of novel analogues and guiding further drug design efforts.

Q17: What are some potential concerns regarding the toxicity of this compound derivatives?

A17: While some this compound derivatives show promise in preclinical studies, potential toxicity needs thorough investigation. For example, GZ-793A, a VMAT2 inhibitor, exhibited hERG channel inhibition, raising concerns about potential cardiotoxicity. Subsequent modifications led to the development of GZ-11608, which showed reduced hERG interaction and improved safety profiles. []

Q18: What are the ethical considerations surrounding the use of compounds like ketamine, a derivative of piperidine, that can induce dissociative anesthesia and hallucinations?

A18: The use of ketamine, particularly in adults, raises ethical concerns regarding informed consent and the potential for psychological distress due to its dissociative effects. [] Balancing the potential benefits of the drug with the risks and ensuring proper patient selection and monitoring are crucial.

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